molecular formula C16H14N2O3S B229219 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione

5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione

Cat. No. B229219
M. Wt: 314.4 g/mol
InChI Key: GRCDDKPFKUODAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione, also known as Compound C, is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. In recent years, Compound C has gained attention in scientific research due to its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disorders.

Mechanism of Action

5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C inhibits AMPK by binding to the catalytic subunit of the enzyme and blocking its phosphorylation. This results in a decrease in the activity of AMPK and a subsequent decrease in the phosphorylation of downstream targets. The inhibition of AMPK by 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to have a variety of effects on cellular processes, including the regulation of glucose and lipid metabolism, autophagy, and inflammation.
Biochemical and Physiological Effects:
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit glucose uptake and glycogen synthesis in skeletal muscle cells, which may contribute to its anti-diabetic effects. It has also been shown to inhibit lipolysis in adipocytes, which may contribute to its anti-obesity effects. In addition, 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C in lab experiments is its potency and selectivity for AMPK inhibition. This allows researchers to study the specific role of AMPK in various physiological processes without the interference of other signaling pathways. However, one limitation of using 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C is its potential off-target effects, which may complicate the interpretation of experimental results. In addition, the low solubility of 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C in aqueous solutions may limit its use in certain experimental settings.

Future Directions

There are many future directions for research on 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C and its potential therapeutic applications. One area of interest is the development of more potent and selective AMPK inhibitors that can overcome the limitations of 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C. Another area of interest is the study of the effects of AMPK inhibition in different cell types and tissues, as well as in different disease models. Finally, the potential clinical applications of AMPK inhibitors in diseases such as cancer, diabetes, and cardiovascular disorders warrant further investigation.

Synthesis Methods

5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C is synthesized by the reaction of 3-methoxyaniline and 3-phenylthiazolidine-2,4-dione in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography or recrystallization. The yield of 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C is typically around 50-60%.

Scientific Research Applications

5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been widely used in scientific research to study the role of AMPK in various physiological processes and diseases. For example, 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. In addition, 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been used to study the role of AMPK in autophagy, inflammation, and mitochondrial function.

properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

5-(3-methoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H14N2O3S/c1-21-13-9-5-6-11(10-13)17-14-15(19)18(16(20)22-14)12-7-3-2-4-8-12/h2-10,14,17H,1H3

InChI Key

GRCDDKPFKUODAG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3

Origin of Product

United States

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